

In-Depth Technical Guide: In Vivo Pharmacokinetics of RC-106

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Compound of Interest

Compound Name: RC-106

Cat. No.: B15617674

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Disclaimer: The compound **RC-106** is a hypothetical agent. The data, experimental protocols, and analyses presented in this document are illustrative and provided as a technical guide for researchers, scientists, and drug development professionals.

Introduction

RC-106 is a novel small molecule inhibitor of the tyrosine kinase FAK (Focal Adhesion Kinase), a key regulator of cell adhesion, migration, and survival.^[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors. This document details the in vivo pharmacokinetic (PK) profile of **RC-106** in preclinical rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental for optimizing dosing regimens and predicting its therapeutic window.^{[2][3][4]} The studies outlined herein were designed to characterize key pharmacokinetic parameters following both intravenous and oral administration to guide further preclinical and clinical development.

Experimental Protocols

Detailed methodologies were established to ensure robust and reproducible results. All animal studies were conducted in compliance with institutional guidelines for the care and use of laboratory animals.

Test Compound and Formulation

- Compound: **RC-106** (MW: 452.5 g/mol), synthesized and characterized with a purity of >99% as determined by HPLC.
- Intravenous (IV) Formulation: **RC-106** was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. The solution was filtered through a 0.22 µm syringe filter before administration.
- Oral (PO) Formulation: **RC-106** was suspended in a vehicle of 0.5% methylcellulose in sterile water to a final concentration of 2 mg/mL. The suspension was sonicated for 15 minutes before dosing to ensure uniformity.

Animal Models

- Species: Male Sprague-Dawley rats.
- Age/Weight: 8-10 weeks old, weighing 250-300g at the time of the study.
- Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.[5] Animals were acclimated for at least one week prior to the experiment.[5]

Drug Administration and Sample Collection

A single-dose pharmacokinetic study was conducted.[6]

- IV Administration: A cohort of rats (n=4 per time point) was administered **RC-106** via a bolus injection into the tail vein at a dose of 2 mg/kg.
- PO Administration: A separate cohort (n=4 per time point) was administered **RC-106** via oral gavage at a dose of 10 mg/kg.
- Blood Sampling: Serial blood samples (~150 µL) were collected from the saphenous vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7][8] Samples were collected into tubes containing K2-EDTA as an anticoagulant.
- Plasma Preparation: Blood samples were immediately centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma was transferred to clean tubes and stored at -80°C until analysis.[5]

Bioanalytical Method: LC-MS/MS

Plasma concentrations of **RC-106** were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.

[9][10]

- **Sample Preparation:** Plasma samples (50 µL) were subjected to protein precipitation by adding 200 µL of acetonitrile containing an internal standard (Trazodone, 100 ng/mL).[11][12] Samples were vortexed and centrifuged to pellet the precipitated protein. The supernatant was then transferred for analysis.
- **Chromatography:** Separation was achieved on a C18 column (2.1 x 50 mm, 3.5 µm) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][13]
- **Mass Spectrometry:** Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) was used to detect the transitions for **RC-106** and the internal standard.
- **Calibration:** The method was linear over a concentration range of 1 to 5000 ng/mL.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[14][15][16][17][18] Key parameters included:

- **C_{max}:** Maximum observed plasma concentration.
- **T_{max}:** Time to reach C_{max}.
- **AUC(0-t):** Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear trapezoidal rule.
- **AUC(0-inf):** Area under the curve from time 0 extrapolated to infinity.
- **t_{1/2}:** Terminal half-life.
- **CL:** Total body clearance.

- Vdss: Volume of distribution at steady state.
- F%: Oral bioavailability, calculated as $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Results: Pharmacokinetic Profile of RC-106

The pharmacokinetic parameters of **RC-106** following single intravenous and oral doses are summarized below.

Data Presentation

Table 1: Pharmacokinetic Parameters of **RC-106** Following a Single 2 mg/kg Intravenous Dose in Rats (n=4)

Parameter	Units	Mean ± SD
Cmax	ng/mL	2850 ± 310
AUC(0-t)	ng·h/mL	3450 ± 280
AUC(0-inf)	ng·h/mL	3510 ± 295
t _{1/2}	h	3.8 ± 0.5
CL	mL/h/kg	570 ± 45
Vdss	L/kg	2.5 ± 0.3

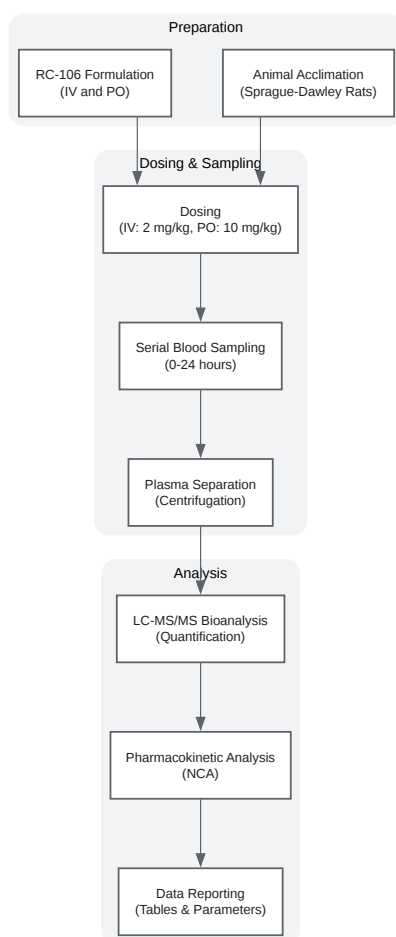
Table 2: Pharmacokinetic Parameters of **RC-106** Following a Single 10 mg/kg Oral Dose in Rats (n=4)

Parameter	Units	Mean ± SD
Cmax	ng/mL	1120 ± 150
Tmax	h	1.0 ± 0.5
AUC(0-t)	ng·h/mL	6300 ± 710
AUC(0-inf)	ng·h/mL	6420 ± 750
t½	h	4.1 ± 0.6
F%	%	36.5

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental process and the hypothesized mechanism of action for **RC-106**.

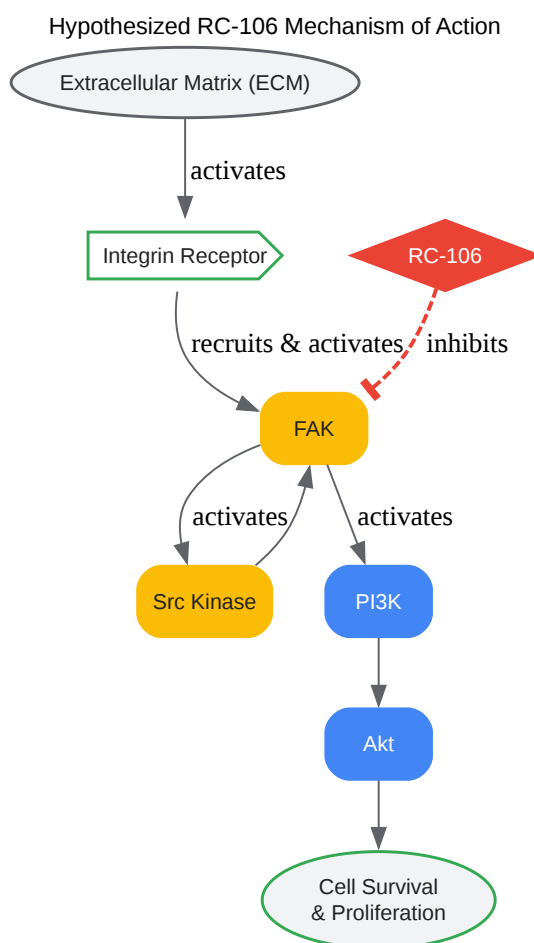
Experimental Workflow



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In Vivo Pharmacokinetic Study Workflow for **RC-106**.

Hypothesized Signaling Pathway



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